2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid

Catalog No.
S2995893
CAS No.
1443978-74-2
M.F
C6H8N2O4S
M. Wt
204.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxy...

CAS Number

1443978-74-2

Product Name

2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid

IUPAC Name

2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid

Molecular Formula

C6H8N2O4S

Molecular Weight

204.2

InChI

InChI=1S/C6H8N2O4S/c1-4-5(6(9)10)3-8(2)13(11,12)7-4/h3H,1-2H3,(H,9,10)

InChI Key

HPRDJZVMXWHMPW-UHFFFAOYSA-N

SMILES

CC1=NS(=O)(=O)N(C=C1C(=O)O)C

Solubility

not available

2,5-Dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid is a heterocyclic compound belonging to the thiadiazine family. Its structure features a five-membered ring containing two nitrogen atoms and one sulfur atom, along with two carbonyl groups (dioxo) and a carboxylic acid functional group. The presence of methyl groups at the 2 and 5 positions contributes to its unique properties. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

  • There is no scientific research available on the mechanism of action of DMDT.
  • Due to the lack of information on DMDT, specific safety concerns or hazards associated with it are unknown.

Future Research Directions

  • Further research is needed to explore the synthesis, physical and chemical properties, potential applications, and safety profile of DMDT.
Typical of thiadiazines, including:

  • Chlorination: The hydrogen atom at position 2 can be replaced by chlorine, resulting in active-chlorine compounds .
  • Hydrogenation: In the presence of catalysts like platinum or palladium, the compound can be hydrogenated to form tetrahydro derivatives .
  • Condensation Reactions: It can react with various electrophiles, leading to the formation of new derivatives, including esters and amides .

Research indicates that 2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid exhibits significant biological activities:

  • Antimicrobial Activity: Studies have shown that derivatives of this compound possess moderate to high antimicrobial properties against various bacteria such as Escherichia coli and Staphylococcus aureus .
  • Antioxidant Properties: Some derivatives have demonstrated notable antioxidant activity, suggesting potential therapeutic uses in oxidative stress-related conditions .

The synthesis of 2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid typically involves:

  • Condensation of Sulfamide with Ketones: This method utilizes an acid-mediated condensation reaction where sulfamide reacts with ketones under controlled conditions .
  • Refluxing in Acidic Medium: The reaction mixture is often refluxed in an acidic solvent like trifluoroacetic acid or methanol to facilitate the formation of the thiadiazine ring .
  • Purification: The product is purified through crystallization or solvent extraction methods.

Interaction studies have shown that 2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid can interact with various biological targets:

  • Enzyme Inhibition: Some studies suggest that it may inhibit specific enzymes involved in bacterial metabolism.
  • Receptor Binding: The compound's structure allows it to interact with certain receptors in biological systems, influencing physiological responses.

Several compounds share structural similarities with 2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-Carbamoyl-5-substituted-(2H)-1,2,6-thiadiazineContains carbamoyl group instead of carboxylic acidUsed as intermediates for active-chlorine compounds
3-Methylthiadiazine derivativesMethyl substitution on different positionsVarying biological activities depending on substitutions
3-Carbalkoxy derivativesAlkoxy groups instead of carboxylic acidEnhanced solubility and potential bioactivity

These compounds highlight the diversity within the thiadiazine family while emphasizing the unique characteristics of 2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid due to its specific functional groups and methyl substitutions.

XLogP3

-0.8

Dates

Modify: 2023-08-17

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